molecular formula C11H13N3O2 B13554314 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13554314
M. Wt: 219.24 g/mol
InChI Key: KDLFEYCBILUHKC-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid is a compound that features a benzimidazole ring fused to an amino acid structure. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid typically involves the condensation of appropriate benzimidazole derivatives with amino acid precursors. One common method includes the reaction of 1H-benzo[d]imidazole with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound with a simpler structure.

    2-Methyl-1H-benzo[d]imidazole: A methyl-substituted derivative.

    2-Amino-1H-benzo[d]imidazole: An amino-substituted derivative.

Uniqueness: 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid is unique due to its combination of an amino acid structure with a benzimidazole ring. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13N3O2/c1-11(12,10(15)16)6-14-7-13-8-4-2-3-5-9(8)14/h2-5,7H,6,12H2,1H3,(H,15,16)

InChI Key

KDLFEYCBILUHKC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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